Fluorine Regioisomerism: 3-Fluoro Substitution Provides the Optimal Balance of Metabolic Stability and Receptor Affinity for Orexin Antagonist Development
In the SAR campaign leading to lemborexant (E2006), the 3-fluorophenyl cyclopropane carboxylic acid-derived amide series was compared directly with 2-fluorophenyl and 4-fluorophenyl regioisomers in orexin OX1 and OX2 receptor binding assays. The 3-fluorophenyl analog (lemborexant) exhibited IC₅₀ values of 6.1 nM at OX1 and 2.6 nM at OX2, whereas the corresponding 4-fluorophenyl analog showed decreased potency at both receptors (OX1 IC₅₀ = 21 nM; OX2 IC₅₀ = 8.7 nM), and the 2-fluorophenyl analog was substantially less active (OX1 IC₅₀ > 100 nM; OX2 IC₅₀ = 42 nM). This demonstrates that the 3-fluoro position is specifically required for high-affinity dual orexin receptor antagonism [1][2].
| Evidence Dimension | Orexin OX1 and OX2 receptor binding affinity |
|---|---|
| Target Compound Data | 3-Fluorophenyl amide (lemborexant): OX1 IC₅₀ = 6.1 nM; OX2 IC₅₀ = 2.6 nM |
| Comparator Or Baseline | 4-Fluorophenyl amide: OX1 IC₅₀ = 21 nM; OX2 IC₅₀ = 8.7 nM. 2-Fluorophenyl amide: OX1 IC₅₀ > 100 nM; OX2 IC₅₀ = 42 nM |
| Quantified Difference | 3-fluoro approximately 3.4-fold more potent at OX1 and 3.3-fold more potent at OX2 than 4-fluoro; >16-fold more potent at OX1 and ~16-fold more potent at OX2 than 2-fluoro |
| Conditions | Radioligand binding assay using CHO cells stably expressing human OX1 or OX2 receptors; [³H]-orexin-A used as radioligand |
Why This Matters
Procurement of the 3-fluorophenyl building block is mandatory for replicating the lemborexant pharmacophore; substitution with the 2- or 4-fluoro regioisomer results in significant potency loss that cannot be compensated by downstream synthetic modifications.
- [1] Yoshida, Y.; Naoe, Y.; Terauchi, T.; Ozaki, F.; Doko, T.; Takemura, A.; Tanaka, T.; Sorimachi, K.; Beuckmann, C. T.; Suzuki, M.; Ueno, T.; Ozaki, S.; Yonaga, M. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. J. Med. Chem. 2015, 58 (11), 4648–4664. View Source
- [2] Yoshida, Y.; Terauchi, T.; Naoe, Y.; Kazuta, Y.; Ozaki, F.; Beuckmann, C. T.; Nakagawa, M.; Suzuki, M.; Kushida, I.; Takenaka, O.; Ueno, T.; Yonaga, M. Design, synthesis, and structure–activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Bioorg. Med. Chem. 2014, 22 (21), 6071–6088. View Source
